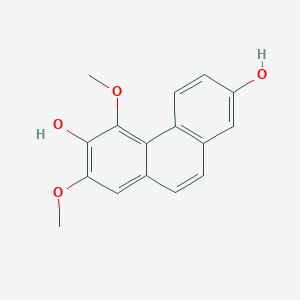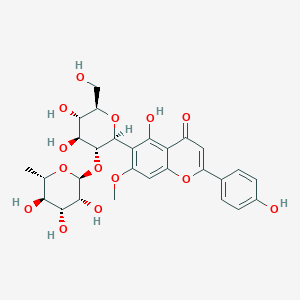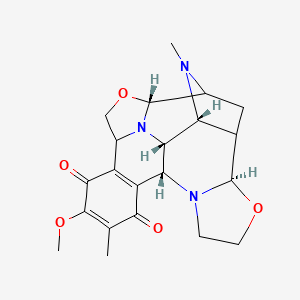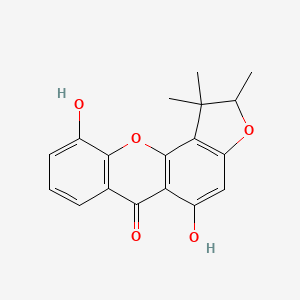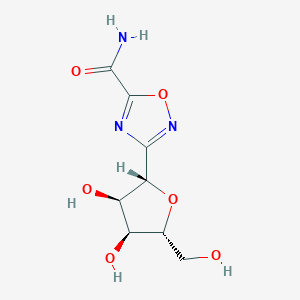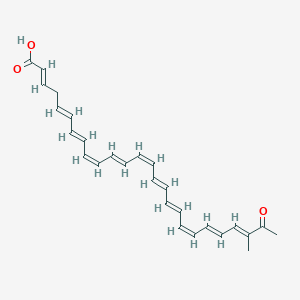
2-Dehydro-3-deoxylaetiporic acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dehydro-3-deoxylaetiporic acid A is a natural product found in Laetiporus sulphureus with data available.
Applications De Recherche Scientifique
Polyene Pigment and Potential Food Colorant
2-Dehydro-3-deoxylaetiporic acid A is part of the laetiporic acids family, non-isoprenoid polyene pigments found in the wood-rotting fungus Laetiporus sulphureus. This compound, along with laetiporic acid A, is a major orange pigment in both fruit-bodies and liquid cultures of the fungus. The synthesis and characterization of these pigments, including 2-dehydro-3-deoxylaetiporic acid A, were detailed by Davoli, Mucci, Schenetti, and Weber (2005). Given that fruit-bodies of L. sulphureus are edible, these acids could have potential applications as food colorants (Davoli, Mucci, Schenetti, & Weber, 2005).
Neuraminidase Inhibition Research
Although not directly related to 2-Dehydro-3-deoxylaetiporic acid A, research on similar compounds like derivatives of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid has been conducted. These derivatives show inhibitory activity against neuraminidases from viral and bacterial sources, as explored in studies by Meindl, Bodo, Palese, Schulman, and Tuppy (1974). This research is significant in understanding the inhibition mechanisms of similar compounds and could indirectly inform the study of 2-Dehydro-3-deoxylaetiporic acid A (Meindl, Bodo, Palese, Schulman, & Tuppy, 1974).
Propriétés
Nom du produit |
2-Dehydro-3-deoxylaetiporic acid A |
|---|---|
Formule moléculaire |
C27H30O3 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
(2E,5E,7E,9Z,11E,13Z,15E,17E,19Z,21E,23E)-24-methyl-25-oxohexacosa-2,5,7,9,11,13,15,17,19,21,23-undecaenoic acid |
InChI |
InChI=1S/C27H30O3/c1-25(26(2)28)23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-27(29)30/h3-19,21-24H,20H2,1-2H3,(H,29,30)/b5-3-,6-4+,9-7+,10-8-,13-11+,14-12+,17-15-,18-16+,21-19+,24-22+,25-23+ |
Clé InChI |
ZUWHINCAQDXMJU-CENJIFQDSA-N |
SMILES isomérique |
C/C(=C\C=C\C=C/C=C/C=C/C=C\C=C\C=C/C=C/C=C/C/C=C/C(=O)O)/C(=O)C |
SMILES canonique |
CC(=CC=CC=CC=CC=CC=CC=CC=CC=CC=CCC=CC(=O)O)C(=O)C |
Synonymes |
2-dehydro-3-deoxylaetiporic acid A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1251598.png)

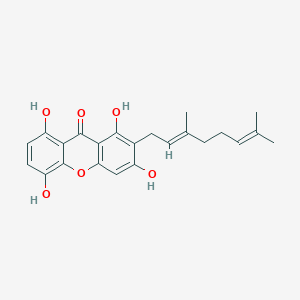
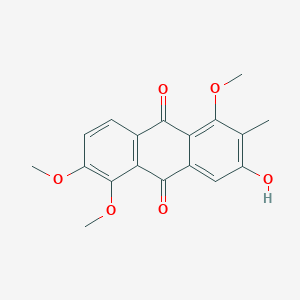
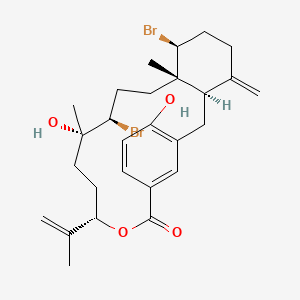
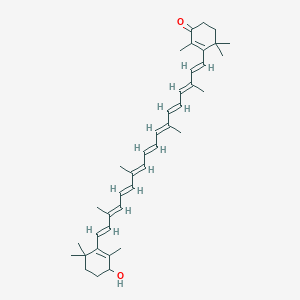
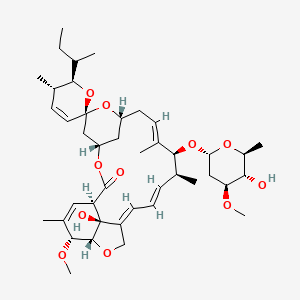
![1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene](/img/structure/B1251610.png)
